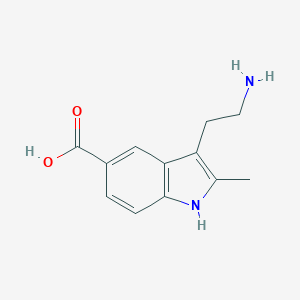
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .
准备方法
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that involves the acid-catalyzed rearrangement of phenylhydrazines with ketones or aldehydes. The reaction conditions typically involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial production methods for this compound may involve the use of protecting groups for amines, such as carbamates, to facilitate the synthesis of peptides. These protecting groups can be installed and removed under relatively mild conditions, making them useful for large-scale production .
化学反应分析
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products. Substitution reactions, such as nucleophilic substitution, can occur in the presence of nucleophiles like amines or thiols, leading to the formation of substituted indole derivatives .
科学研究应用
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its structural similarity to serotonin and melatonin .
In medicine, this compound is investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation . Additionally, it has applications in the pharmaceutical industry as a starting material for the production of various drugs .
作用机制
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid involves its interaction with molecular targets and pathways in the body. This compound is known to activate serotonin receptors and trace amine-associated receptors, which are expressed in the mammalian brain . By binding to these receptors, it regulates the activity of dopaminergic, serotonergic, and glutamatergic systems, influencing various physiological processes .
相似化合物的比较
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is structurally similar to other indole derivatives such as tryptamine, serotonin, and melatonin. Tryptamine is an indolamine metabolite of the essential amino acid tryptophan and shares a similar indole structure with a 2-aminoethyl group . Serotonin and melatonin also have indole structures and play key roles in regulating mood, sleep, and other physiological functions .
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
属性
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQXJKQBUEVSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345485 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299167-10-5 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
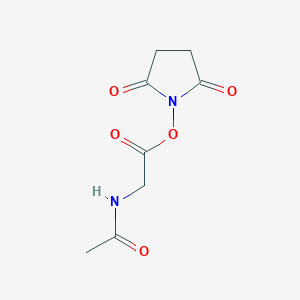
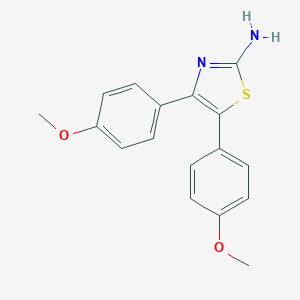
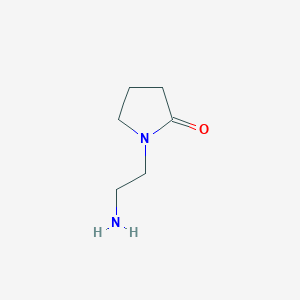
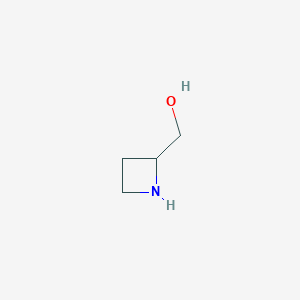
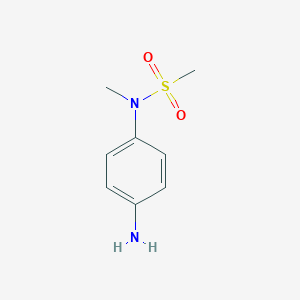
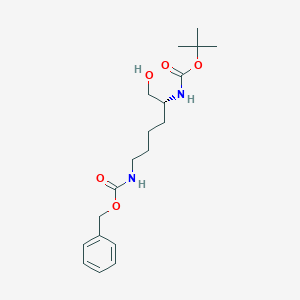

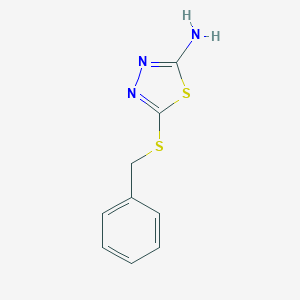
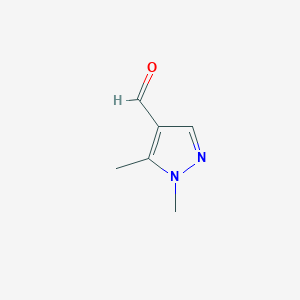
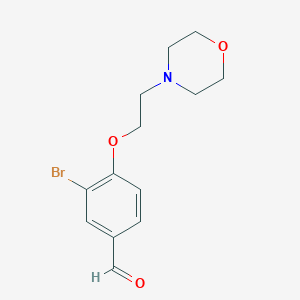

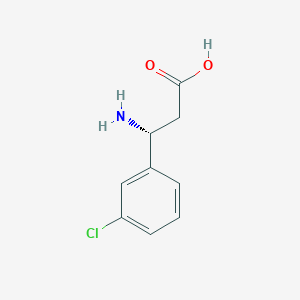

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
